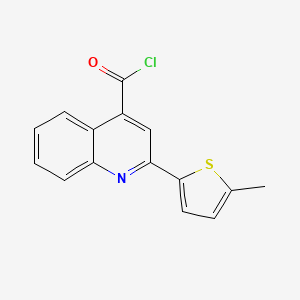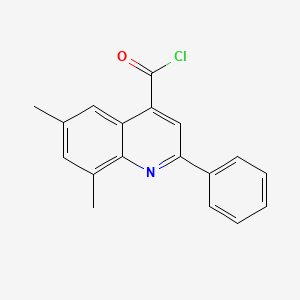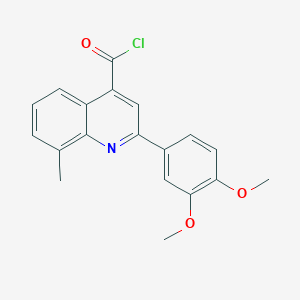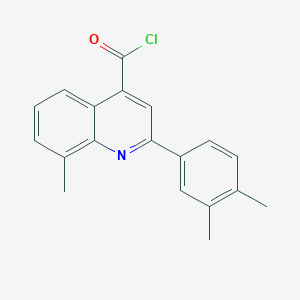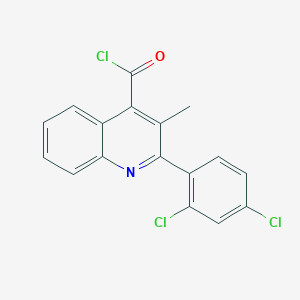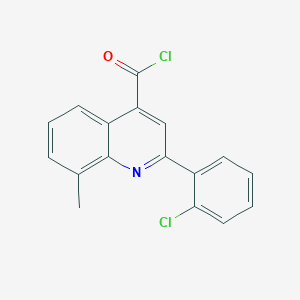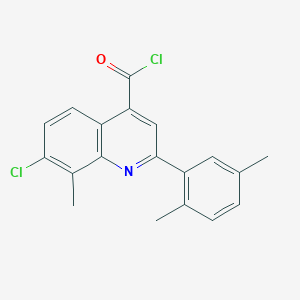
7-氯-2-(2,5-二甲基苯基)-8-甲基喹啉-4-甲酰氯
描述
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (7-Cl-2-DMP-8-M-Q-4-CC) is an organic compound with a unique chemical structure that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of potential future directions.
科学研究应用
光物理性质和计算研究
与查询化合物相关的三羰基铼(I)衍生物的研究探索了它们的光物理性质和计算方面。此类研究的重点是了解这些配合物的な光性质和电子结构,这可能暗示在材料科学中的应用,特别是在新型发光材料或光伏系统开发中的应用(Albertino et al., 2007).
有机合成中的催化应用
涉及喹啉衍生物的金属配合物的催化潜力已在不对称羟醛反应和硅基氰化反应中得到证实。这表明像本问题中的化合物这样的化合物可用作配体,用于特定有机转化的催化剂的开发,有助于合成具有高立体化学控制的复杂有机分子(Yoon et al., 2006).
结构化学和晶体工程
对二喹啉及相关化合物的研究揭示了对它们的晶体结构和相互作用(如氢键和π-π相互作用)的见解。这些发现对于晶体工程领域至关重要,在该领域中,了解这些相互作用可以导致设计出具有所需性质的材料,包括药物共晶或具有特定光学或电子特性的材料(Vranec et al., 2012).
无机-有机杂化材料
已经探索了以含氮芳香布朗斯特碱和金属氯化物为特色的无机-有机杂化配合物的合成和表征。此类材料在新型杂化材料的开发中具有潜在应用,这些材料具有独特的化学和物理性质,可用于催化、传感器技术或作为电子和光子学中的功能材料(Jin & Wang, 2012).
杂环化学
氯磺酰化合物与苯胺反应生成杂环衍生物的反应性表明了合成新型杂环的途径。这对新药、农用化学品和材料科学的发现和开发具有影响,因为此类杂环结构通常在其中发挥关键作用(Shalimov et al., 2016).
作用机制
Target of Action
Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or other biological macromolecules.
Mode of Action
It’s worth noting that similar compounds have been involved in the synthesis of antidepressant molecules . These molecules often work by interacting with neurotransmitter systems in the central nervous system .
Biochemical Pathways
Given its potential role in the synthesis of antidepressant molecules , it may influence pathways related to neurotransmitter synthesis, release, and reuptake.
Result of Action
If it plays a role in the synthesis of antidepressant molecules , it may contribute to alleviating symptoms of depression by modulating neurotransmitter systems.
生化分析
Biochemical Properties
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in proteomics research .
Cellular Effects
The effects of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by forming covalent bonds with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-11(2)14(8-10)17-9-15(19(21)23)13-6-7-16(20)12(3)18(13)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLRCFFIIOFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





